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Compound of Interest

Compound Name: CANRENONE

Cat. No.: B7765150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mineralocorticoid receptor (MR) antagonist

canrenone and its parent drug, spironolactone. We will delve into their comparative potency,

supported by experimental data, and provide an overview of their pharmacokinetic profiles.

This information is intended to assist researchers and drug development professionals in

understanding the key differences between these two compounds.

Executive Summary
Spironolactone is a widely used steroidal aldosterone antagonist that is extensively

metabolized in the body. One of its major active metabolites is canrenone. While

spironolactone itself is active, a significant portion of its pharmacological effects are mediated

through its metabolites, including canrenone and sulfur-containing compounds. Canrenone is

also available as a drug itself (or as its prodrug, potassium canrenoate). This guide will explore

the nuances of their potencies and how their metabolic relationship influences their clinical

application.

In Vitro Potency at the Mineralocorticoid Receptor
The primary mechanism of action for both spironolactone and canrenone is the competitive

antagonism of the mineralocorticoid receptor, preventing aldosterone from binding and
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activating it. The in vitro potency is a direct measure of a drug's affinity for its target receptor.

Data Summary: In Vitro Receptor Binding and Functional Antagonism

Compound Receptor Assay Type Potency (IC50) Reference

Spironolactone
Mineralocorticoid

Receptor

Functional Cell-

Based

Transactivation

Assay

24 nM [1]

Spironolactone
Mineralocorticoid

Receptor

Functional Cell-

Based

Transactivation

Assay

66 nM [2]

Spironolactone
Androgen

Receptor

Functional Cell-

Based

Transactivation

Assay

77 nM [1]

Canrenone
Mineralocorticoid

Receptor

Competitive

Antagonist
Potent [3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.

Spironolactone demonstrates high affinity for the mineralocorticoid receptor, with reported IC50

values of 24 nM and 66 nM in functional assays.[1][2] It is important to note that spironolactone

also exhibits affinity for the androgen receptor, with an IC50 of 77 nM, which is the basis for

some of its antiandrogenic side effects.[1] Canrenone is also recognized as a potent,

competitive antagonist of the mineralocorticoid receptor.[3]

In Vivo Potency
In vivo studies provide a more holistic view of a drug's potency by taking into account its

absorption, distribution, metabolism, and excretion (ADME) properties.
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A study comparing the aldosterone antagonist activity of potassium canrenoate (a prodrug of

canrenone) and spironolactone at steady state in healthy subjects found that the potency of

canrenoate-K was approximately 0.68 (with a 95% confidence interval of 0.53 to 0.89) that of

spironolactone on a weight basis. This suggests that spironolactone is more potent in vivo than

canrenone when administered as its prodrug.

Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its concentration in the body over time and

are crucial for designing effective dosing regimens. Spironolactone is rapidly and extensively

metabolized, with a short half-life for the parent drug.[4] Its activity is sustained by its active

metabolites, which have significantly longer half-lives.[4]

Data Summary: Comparative Pharmacokinetic Parameters

Parameter Spironolactone
Canrenone (from
Spironolactone
administration)

Canrenone (from
Potassium
Canrenoate
administration)

Tmax (Time to Peak

Plasma

Concentration)

~1.4 - 2.6 hours ~4.3 hours ~4.4 hours[5]

Half-life (t½) ~1.4 hours[4]
~16.5 - 22.6 hours[6]

[7][8][9]

~3.9 - 4.9 hours (p.o.)

[5]

Metabolism

Extensively

metabolized to active

metabolites (e.g.,

canrenone, 7α-

thiomethylspironolacto

ne)

A major active

metabolite of

spironolactone

Bioavailability Increased by food[10]

Absolute

bioavailability of 25%

after oral

administration of

spironolactone[5]
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Spironolactone is characterized by a short half-life of about 1.4 hours, while its major active

metabolite, canrenone, has a much longer half-life, ranging from 16.5 to 22.6 hours.[4][6][7][8]

[9] This long half-life of canrenone contributes significantly to the sustained therapeutic effect

of spironolactone. When canrenone is administered directly (via its prodrug potassium

canrenoate), its oral bioavailability is about 25%, and it exhibits a shorter half-life of

approximately 3.9 to 4.9 hours.[5]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, it is

helpful to visualize the relevant pathways and experimental setups.

Mineralocorticoid Receptor Signaling Pathway
Aldosterone, a mineralocorticoid hormone, enters the cell and binds to the mineralocorticoid

receptor (MR) in the cytoplasm. This binding event causes the dissociation of heat shock

proteins (HSPs) and allows the receptor-ligand complex to translocate to the nucleus. Inside

the nucleus, the complex dimerizes and binds to hormone response elements (HREs) on the

DNA, leading to the transcription of target genes. Spironolactone and canrenone act as

competitive antagonists, binding to the MR and preventing aldosterone from initiating this

signaling cascade.
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Mineralocorticoid receptor signaling pathway.
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Spironolactone Metabolism
Spironolactone undergoes extensive metabolism, primarily in the liver. A key metabolic pathway

involves the removal of the thioacetyl group to form canrenone. However, other significant

metabolites that retain the sulfur atom, such as 7α-thiomethylspironolactone, are also formed

and contribute to the overall activity of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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